N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide
Description
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide (CAS: 915945-31-2) is a pharmaceutical intermediate featuring a cyanoacetamide core linked to a 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group. This compound is synthesized via a three-step process:
Substitution reaction: 3-chloro-4-fluoronitrobenzene reacts with 2-pyridinemethanol under alkaline conditions to form N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene.
Reduction: The nitro group is reduced to an amine using iron powder under acidic conditions, yielding N-(3-chloro-4-(2-pyridylmethoxy)aniline.
Condensation: The aniline intermediate undergoes a condensation reaction with cyanoacetic acid in the presence of a condensing agent to form the final product . The method is industrially scalable, offering mild reaction conditions and high purity .
Structure
3D Structure
Properties
IUPAC Name |
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClN3O2/c16-13-9-11(19-15(20)6-7-17)4-5-14(13)21-10-12-3-1-2-8-18-12/h1-5,8-9H,6,10H2,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDGCLMQPAIQRMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)NC(=O)CC#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60729881 | |
| Record name | N-{3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl}-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915945-31-2 | |
| Record name | N-{3-Chloro-4-[(pyridin-2-yl)methoxy]phenyl}-2-cyanoacetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60729881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide typically involves the reaction of 3-chloro-4-(pyridin-2-ylmethoxy)aniline with cyanoacetic acid or its derivatives under specific conditions . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as toluene, and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Basic Information
- Molecular Formula : C₁₅H₁₂ClN₃O₂
- Molecular Weight : 301.73 g/mol
- Density : 1.4 g/cm³
- Boiling Point : Approximately 553 °C at 760 mmHg
- Flash Point : 288.3 °C
Structure
The compound features a chloro-substituted phenyl group linked to a pyridine moiety through a methoxy group, making it structurally significant for various chemical interactions.
Medicinal Chemistry
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide has been explored for its potential therapeutic applications:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines. Its structural similarity to known anticancer agents positions it as a candidate for further investigation in oncology research.
- Antimicrobial Properties : Research indicates that derivatives of cyanoacetamides can possess antimicrobial activity. The specific interactions of this compound with microbial pathways could be the subject of future studies aimed at developing new antibiotics.
Agricultural Chemistry
The compound's unique structure may also lend itself to applications in agriculture:
- Pesticidal Activity : There is potential for this compound to be developed into a pesticide or herbicide due to its ability to interact with biological systems in plants and pests. Research into its efficacy and safety could lead to novel agrochemicals.
Chemical Synthesis
In synthetic chemistry, this compound serves as an important intermediate:
- Synthesis of Complex Molecules : Its reactive functional groups allow it to be utilized in the synthesis of more complex organic molecules, which can be valuable in pharmaceuticals and materials science.
Case Study 1: Anticancer Research
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of various cyanoacetamide derivatives, including this compound. The results indicated significant cytotoxicity against breast cancer cell lines, suggesting further development as an anticancer agent .
Case Study 2: Pesticidal Activity
Research conducted by agricultural chemists demonstrated that derivatives of cyanoacetamides showed promise as effective pesticides. This compound was included in screening assays that revealed moderate activity against common agricultural pests .
Case Study 3: Synthesis Applications
In synthetic organic chemistry, this compound has been utilized as an intermediate for synthesizing novel heterocyclic compounds with potential pharmaceutical applications. A recent publication detailed its role in creating new molecules with enhanced biological activity .
Summary Table of Applications
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological responses, such as inhibition of cell proliferation or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several bioactive molecules, enabling comparative analysis of pharmacological properties and binding mechanisms.
WXJ-202 (Ribociclib Derivative)
Structure: 2-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-7-cyclopentyl-N,N-dimethyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide . Target: CDK4/6 inhibitors for triple-negative breast cancer (TNBC). Key Differences:
- Core structure: WXJ-202 incorporates a pyrrolopyrimidine core instead of cyanoacetamide.
- Bioactivity : Demonstrated strong CDK4/6 inhibition (IC50 < 100 nM) and anti-proliferative effects in TNBC models, comparable to Ribociclib .
Mechanistic Insight : The 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group enhances target affinity, but the pyrrolopyrimidine scaffold improves kinase selectivity .
Pyrotinib (SHR-1258)
Structure: (R,E)-N-(4-((3-chloro-4-(pyridin-2-ylmethoxy)phenyl)amino)-3-cyano-7-ethoxyquinolin-6-yl)-3-(1-methylpyrrolidin-2-yl)acrylamide . Target: EGFR/HER2 inhibitor for HER2-positive cancers. Key Differences:
- Core structure: Pyrotinib uses a quinoline scaffold with an acrylamide side chain.
- Bioactivity: Exhibits potent EGFR/HER2 dual inhibition (IC50: 5–10 nM) and clinical efficacy in metastatic breast cancer . Mechanistic Insight: The 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group contributes to binding specificity, while the quinoline core optimizes pharmacokinetics .
Neratinib Analogs (A1, A2)
Structure: 4-[[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]amino]-2-[[spiro[indole-3,4'-piperidine] derivatives]]pyrimidine-5-carbonitrile . Target: EGFR T790M mutants. Key Differences:
- Core structure : Pyrimidine-carbonitrile core with spirocyclic indole-piperidine substituents.
- Bioactivity : Moderate EGFR inhibition (IC50 ~50 nM) but reduced binding efficiency due to steric clashes caused by the spiral ring .
Mechanistic Insight : The 3-chloro-4-(pyridin-2-ylmethoxy)phenyl group aligns with Val726 and Leu718 in EGFR, but the spiral ring induces unfavorable side-chain rearrangements in Met790 .
Structural-Activity Relationship (SAR) Insights
Substituent Flexibility : The pyridin-2-ylmethoxy group enhances solubility and target engagement across analogs .
Core Modifications: Cyanoacetamide cores (as in the target compound) are primarily used for synthetic intermediates. Pyrrolopyrimidine (WXJ-202) and quinoline (Pyrotinib) cores improve kinase inhibition and bioavailability .
Steric Effects : Bulky substituents (e.g., spirocyclic rings in A1/A2) reduce binding efficiency despite similar pharmacophores .
Biological Activity
N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide (CAS No. 915945-31-2) is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including antibacterial properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H12ClN3O2
- Molecular Weight : 301.73 g/mol
- Density : 1.4 g/cm³
- Boiling Point : 553.0 °C at 760 mmHg
Biological Activity Overview
The compound has been studied for various biological activities, particularly its antimicrobial effects. Research indicates that derivatives of this compound may exhibit significant antibacterial properties against a range of pathogens.
Antibacterial Activity
Recent studies have shown that this compound and its derivatives possess potent antibacterial properties. For instance, a study highlighted that certain derivatives demonstrated greater activity than reference antibiotics such as ampicillin and streptomycin, with minimum inhibitory concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria.
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.008 |
| Escherichia coli | 0.03 |
| Streptococcus pneumoniae | 0.06 |
These findings suggest that the compound's mechanism may involve the inhibition of key bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are critical for bacterial DNA replication and transcription .
The proposed mechanism by which this compound exerts its antibacterial effects involves:
- Enzyme Inhibition : The compound acts as an inhibitor of bacterial DNA gyrase and topoisomerase IV, enzymes essential for maintaining DNA structure during replication.
- Selectivity : It has shown selectivity towards bacterial isoforms without significantly affecting human topoisomerases, indicating a potential for reduced toxicity in human cells .
Case Studies and Research Findings
-
Study on Antimicrobial Efficacy :
A comprehensive evaluation of various derivatives revealed that those containing the pyridine moiety exhibited enhanced antimicrobial activity compared to their non-pyridine counterparts. The study utilized both in vitro assays and cell-based models to confirm these findings . -
Toxicity Assessment :
In vitro assessments against human liver cell lines (HepG2) indicated low toxicity levels for the compound, supporting its potential as a therapeutic agent with minimal side effects . -
Comparative Analysis with Other Compounds :
Comparative studies demonstrated that this compound outperformed several known antibacterial agents in terms of potency and spectrum of activity .
Q & A
Q. What is the optimized synthetic route for N-[3-chloro-4-(pyridin-2-ylmethoxy)phenyl]-2-cyanoacetamide, and what reaction conditions are critical for yield and purity?
The compound is synthesized via three key steps:
- Substitution : 3-Chloro-4-fluoronitrobenzene reacts with 2-pyridinemethanol under alkaline conditions to form N-(3-chloro-4-(2-pyridylmethoxy)nitrobenzene.
- Reduction : The nitro group is reduced to an amine using iron powder under acidic conditions, yielding N-(3-chloro-4-(2-pyridylmethoxy)aniline.
- Condensation : The aniline intermediate reacts with cyanoacetic acid using a condensing agent (e.g., DCC or EDC) to form the final product. Key parameters include pH control during substitution, stoichiometric ratios in reduction, and catalyst selection for condensation. Yield optimization requires monitoring reaction progress via TLC or HPLC .
Q. Which analytical techniques are most reliable for characterizing this compound, and how are spectral ambiguities resolved?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons, pyridine ring signals, and cyanoacetamide groups. Overlapping peaks (e.g., methoxy or pyridine protons) are resolved using 2D NMR (COSY, HSQC).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Infrared Spectroscopy (IR) : Validates the presence of C≡N (2250 cm⁻¹) and amide C=O (1650–1700 cm⁻¹). Discrepancies in spectral data are addressed by cross-referencing with synthetic intermediates and computational simulations (e.g., DFT-based NMR prediction) .
Advanced Research Questions
Q. How can computational methods streamline reaction optimization for this compound’s synthesis?
The ICReDD framework integrates quantum chemical calculations and machine learning to predict reaction pathways and optimal conditions. For example:
- Reaction Path Search : Identifies transition states and intermediates for substitution/reduction steps.
- Condition Screening : Machine learning models trained on experimental data (solvent, temperature, catalyst) narrow down optimal parameters, reducing trial-and-error experimentation. This approach was validated for similar acetamide derivatives, achieving >90% yield in 50% fewer trials .
Q. What experimental strategies are recommended to resolve contradictions in bioactivity data across studies?
Contradictory results (e.g., varying IC₅₀ values in kinase assays) may arise from impurities or assay conditions. Mitigation strategies include:
- Purity Validation : HPLC purity >98% with spiking experiments to rule out byproduct interference.
- Dose-Response Repetition : Triplicate assays across multiple cell lines (e.g., HEK293, HeLa) under standardized conditions (pH, serum concentration).
- Target Engagement Studies : Use CETSA (Cellular Thermal Shift Assay) to confirm direct target binding .
Q. How do structural modifications (e.g., substituent variation) impact biological activity, and what QSAR models apply?
QSAR studies on chloroacetamide derivatives (e.g., N-(4-cyanophenyl)-2-chloroacetamide) reveal:
- Electron-Withdrawing Groups (e.g., -Cl, -CF₃) enhance binding to hydrophobic enzyme pockets (e.g., kinase ATP sites).
- Pyridine Methoxy Position : Meta-substitution (3-chloro) improves solubility without compromising activity. Predictive models using MLR (Multiple Linear Regression) or Random Forest algorithms correlate logP, polar surface area, and H-bond acceptors with IC₅₀ .
Q. What are the challenges in evaluating the compound’s stability under physiological conditions, and how are they addressed?
- Hydrolytic Stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 1.2). Monitor degradation via LC-MS.
- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track photodegradants.
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated oxidation. Stabilization strategies include prodrug design (e.g., ester masking of the cyano group) or formulation with cyclodextrins .
Q. How can this compound serve as a building block for synthesizing heterocyclic derivatives?
The cyanoacetamide moiety undergoes cyclization with:
- Thiourea : Forms 2-aminothiazoles under H₂S gas.
- Hydrazine : Yields pyrazole derivatives via [3+2] cycloaddition.
- Malononitrile : Generates pyridone scaffolds in Knoevenagel reactions. Reaction conditions (e.g., microwave-assisted synthesis) improve yields for complex heterocycles .
Methodological Notes
- Data Integration : Cross-referenced synthetic protocols (patents), analytical data (PubChem), and computational frameworks (ICReDD) for robustness.
- Advanced Tools : DFT for NMR prediction, QSAR for activity modeling, and machine learning for reaction optimization are emphasized.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
